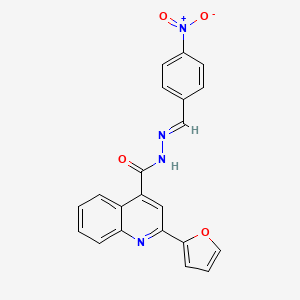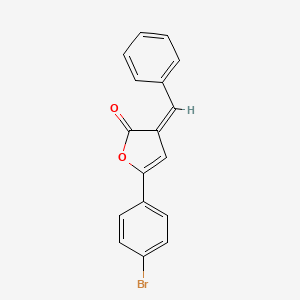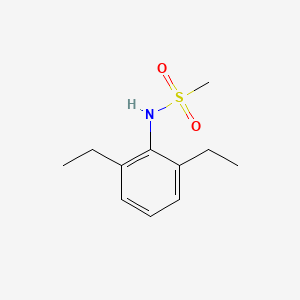![molecular formula C15H24N2O3S B5716051 N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of γ-secretase, an enzyme that plays a crucial role in the cleavage of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease.
Mécanisme D'action
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide acts as a potent inhibitor of γ-secretase, which is responsible for the cleavage of APP and the generation of Aβ peptides. By inhibiting γ-secretase, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide reduces the production of Aβ peptides, which are thought to be the primary cause of Alzheimer's disease. In addition, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide also inhibits the Notch signaling pathway by preventing the cleavage of Notch receptors, which are involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of Aβ production, the inhibition of Notch signaling, and the induction of cell differentiation and apoptosis. In addition, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in Alzheimer's disease and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is its potent inhibitory activity against γ-secretase and the Notch signaling pathway, which makes it a valuable tool for studying the role of these pathways in disease pathogenesis. In addition, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research and development of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide. One area of focus is the optimization of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide analogs with improved pharmacokinetic properties and increased potency against γ-secretase and the Notch signaling pathway. Another area of focus is the investigation of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide's potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Finally, further studies are needed to elucidate the mechanisms underlying N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide's effects on cell differentiation and apoptosis, which may provide insights into new therapeutic targets for disease treatment.
Méthodes De Synthèse
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide can be synthesized using a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with 2,2-dimethylpropionyl chloride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. In Alzheimer's disease, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been shown to inhibit the production of Aβ peptides, which are thought to play a key role in the pathogenesis of the disease. In cancer, N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been found to inhibit the Notch signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Propriétés
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-6-17(7-2)21(19,20)13-10-8-12(9-11-13)16-14(18)15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIRDPRUXOXJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)
![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)



![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)